(2E)-4-amino-N-methylbut-2-enamide hydrochloride
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Novel Enaminones as Non-cytotoxic Compounds with Mild Antibacterial Activity
A study synthesized several non-symmetric enaminones and assessed their cytotoxic and antibacterial activities. These compounds were non-cytotoxic and exhibited mild or no antibacterial activity. Quantum mechanical calculations indicated that the presence of a hydroxy group in the ortho position, combined with a methyl group on the same aromatic ring, significantly impacts their biological activities (Cindrić et al., 2018).
Catalyzed Reactions for Allylaminoalcohols Synthesis
Research demonstrated the catalyzed reaction of 2-methyl-1,3-dioxep-4-ene with secondary halogen magnesioamides, providing a new approach to synthesize allylaminoalcohols. The process was shown to be highly dependent on the structure of the secondary amines involved (Lardicci et al., 1994).
Hydrogen Bonding in Anticonvulsant Enaminones
Another study focused on the crystal structures of three anticonvulsant enaminones to understand their hydrogen bonding patterns. These findings contribute to the design of new anticonvulsant drugs by revealing the structural features that may enhance therapeutic efficacy (Kubicki et al., 2000).
Enaminones as Versatile Therapeutic Pharmacophores
Enaminones, recognized for their anticonvulsant activity, have been further researched for their therapeutic potential. Studies have uncovered new anticonvulsant derivatives and explored a novel brain transport mechanism for these compounds, contributing to the understanding of their pharmacokinetics and therapeutic applicability (Eddington et al., 2000).
Ruthenium-Catalyzed Synthesis of Enamide Derivatives
Research into ruthenium-catalyzed reactions of ynamides with ethylene has led to the efficient synthesis of 2-aminobuta-1,3-diene derivatives. These compounds have potential applications in organic synthesis and the development of new materials (Saito et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.
properties
IUPAC Name |
4-amino-N-methylbut-2-enamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-5(8)3-2-4-6;/h2-3H,4,6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUIGYUGLHURJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methylbut-2-enamide;hydrochloride | |
CAS RN |
2034161-83-4 | |
Record name | 2-Butenamide, 4-amino-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034161-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-4-amino-N-methylbut-2-enamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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